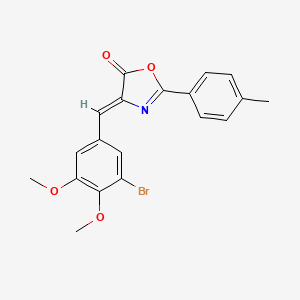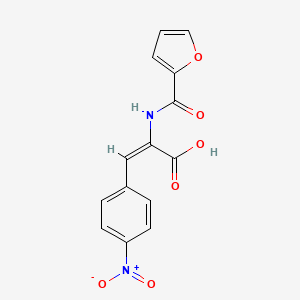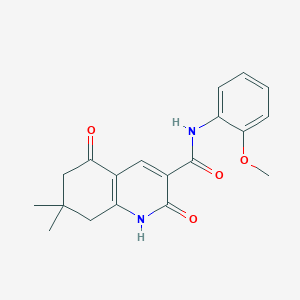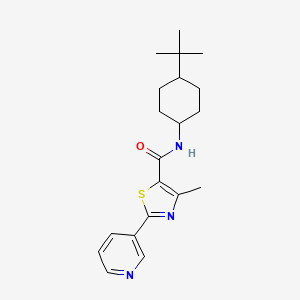![molecular formula C11H10BrClN2O B4675490 5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)
5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one
Vue d'ensemble
Description
5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one, commonly known as DMBI, is a synthetic compound with potential applications in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. DMBI has been studied for its potential to act as a fluorescent probe for detecting DNA damage, as well as for its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
The exact mechanism of action of DMBI is not fully understood. However, it is believed to interact with DNA through intercalation, which is the process of inserting itself between the base pairs of DNA. This interaction is thought to be responsible for its fluorescence properties and its ability to selectively bind to DNA lesions.
Biochemical and Physiological Effects:
DMBI has been shown to have low toxicity and minimal effects on cellular viability at low concentrations. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBI in lab experiments is its ability to selectively bind to DNA lesions, which makes it a useful tool for studying DNA damage and repair processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the behavior of naturally occurring compounds.
Orientations Futures
There are several potential future directions for research involving DMBI. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and its effects on cancer cells. Another potential direction is its use as a fluorescent probe for detecting DNA damage in living cells. This would require the development of new imaging techniques and methods for delivering the compound to cells. Overall, DMBI has potential applications in a variety of scientific research fields and warrants further investigation.
Applications De Recherche Scientifique
DMBI has been used in scientific research as a fluorescent probe for detecting DNA damage. It has been shown to selectively bind to DNA lesions and emit fluorescence upon excitation with light. This property makes it a useful tool for studying DNA damage and repair processes.
Propriétés
IUPAC Name |
(2Z)-5-bromo-4-chloro-2-(dimethylaminomethylidene)-1H-indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c1-15(2)5-8-11(16)9-7(14-8)4-3-6(12)10(9)13/h3-5,14H,1-2H3/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVLWBRWMPAIHY-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(N1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(N1)C=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-5-bromo-4-chloro-2-[(dimethylamino)methylidene]-1,2-dihydro-3H-indol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![7-tert-butyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675440.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4675451.png)
![methyl 5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4675454.png)
amine dihydrochloride](/img/structure/B4675459.png)

![7-(3-nitrobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4675481.png)


![2-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4675499.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)